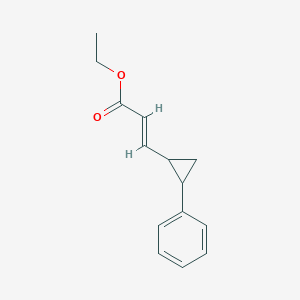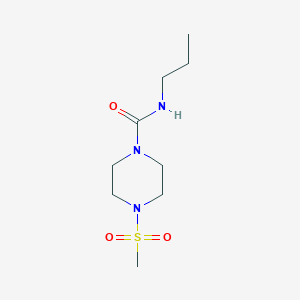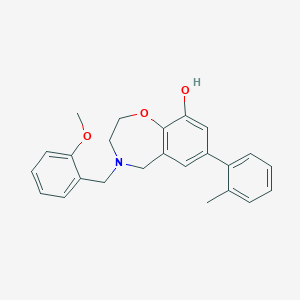
ethyl 3-(2-phenylcyclopropyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-phenylcyclopropyl)acrylate is a chemical compound that has gained much attention in recent years due to its potential applications in various fields of research. This compound is a cyclopropyl-containing acrylate, which makes it unique and interesting to study.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-phenylcyclopropyl)acrylate is not well understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body that are involved in the inflammatory and cancer pathways. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, it has been shown to inhibit cancer cell growth in vitro and in vivo. These effects make it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 3-(2-phenylcyclopropyl)acrylate in lab experiments are its unique chemical structure, its potential applications in various fields of research, and its well-documented synthesis method. However, the limitations of using this compound in lab experiments are its high cost, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are many future directions for research on ethyl 3-(2-phenylcyclopropyl)acrylate. One direction is the development of new drugs for the treatment of pain, inflammation, and cancer. Another direction is the study of its mechanism of action and its potential interactions with other drugs. Additionally, the synthesis of new analogs of this compound could lead to the discovery of new compounds with even greater potential for use in various fields of research.
Synthesemethoden
The synthesis of ethyl 3-(2-phenylcyclopropyl)acrylate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the preparation of 2-phenylcyclopropanecarboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with ethyl acrylate in the presence of a catalyst to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to prepare this compound for various applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-phenylcyclopropyl)acrylate has been the subject of many scientific studies due to its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to have anti-cancer properties, which make it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-phenylcyclopropyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-16-14(15)9-8-12-10-13(12)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEFCGIMKBGSEH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5368842.png)
![7-(cyclopropylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368845.png)
![(3S*,4R*)-1-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5368859.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5368867.png)
![3-chloro-4-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5368870.png)
![2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5368875.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5368883.png)
![1-ethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5368888.png)
![ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5368908.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)

